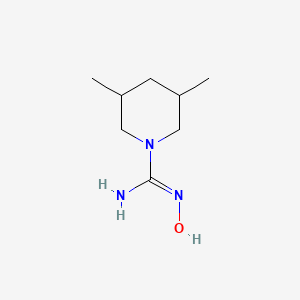
N'-hydroxy-3,5-dimethylpiperidine-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxy-3,5-dimethylpiperidine-1-carboximidamide is a chemical compound with the molecular formula C₈H₁₇N₃O and a molecular weight of 171.24 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes a piperidine ring substituted with hydroxy and carboximidamide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-3,5-dimethylpiperidine-1-carboximidamide typically involves the hydrogenation of 3,5-dimethylpyridine . The process includes the following steps:
Hydrogenation: 3,5-dimethylpyridine is hydrogenated in the presence of a suitable catalyst to form 3,5-dimethylpiperidine.
Hydroxylation: The resulting 3,5-dimethylpiperidine undergoes hydroxylation to introduce the hydroxy group.
Carboximidation: Finally, the hydroxy-3,5-dimethylpiperidine is reacted with a suitable reagent to form the carboximidamide group.
Industrial Production Methods
While specific industrial production methods for N’-hydroxy-3,5-dimethylpiperidine-1-carboximidamide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-3,5-dimethylpiperidine-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboximidamide group can be reduced to form amines.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N’-hydroxy-3,5-dimethylpiperidine-1-carboximidamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-hydroxy-3,5-dimethylpiperidine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxy and carboximidamide groups play crucial roles in its biological activity by interacting with enzymes and receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpiperidine: A precursor to N’-hydroxy-3,5-dimethylpiperidine-1-carboximidamide.
Piperidine: A basic structure that forms the backbone of many biologically active compounds.
N-hydroxy-piperidine: Similar in structure but lacks the carboximidamide group.
Uniqueness
N’-hydroxy-3,5-dimethylpiperidine-1-carboximidamide is unique due to the presence of both hydroxy and carboximidamide groups on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H17N3O |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
N'-hydroxy-3,5-dimethylpiperidine-1-carboximidamide |
InChI |
InChI=1S/C8H17N3O/c1-6-3-7(2)5-11(4-6)8(9)10-12/h6-7,12H,3-5H2,1-2H3,(H2,9,10) |
InChI Key |
XBIXMLIFPATLTO-UHFFFAOYSA-N |
Isomeric SMILES |
CC1CC(CN(C1)/C(=N/O)/N)C |
Canonical SMILES |
CC1CC(CN(C1)C(=NO)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


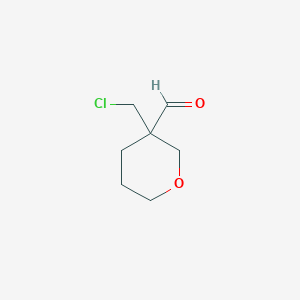
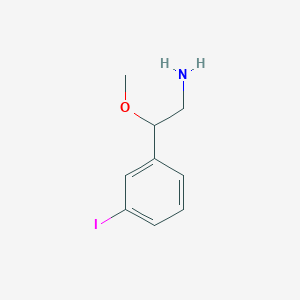
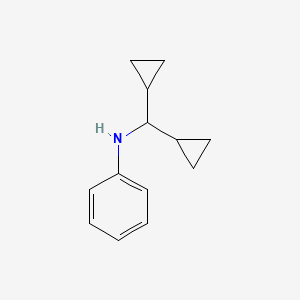


![4-[(Nonan-2-yl)amino]butan-2-ol](/img/structure/B13283119.png)
![2-Methyl-6-[(prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid](/img/structure/B13283120.png)
amine](/img/structure/B13283123.png)
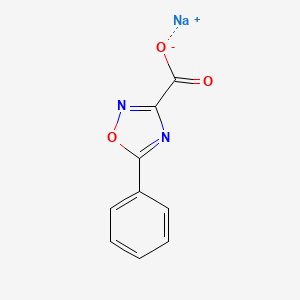

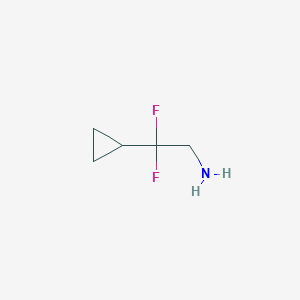
![4-[(Prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13283132.png)


